(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17ClN6O4 and its molecular weight is 392.8. The purity is usually 95%.
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Scientific Research Applications
Neurodegenerative Diseases
Research into 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, a structurally similar group of compounds, has demonstrated potential as multitarget drugs for neurodegenerative diseases. These compounds have been designed to improve water solubility and have shown potent dual-target-directed antagonism at A1/A2A adenosine receptor subtypes, with several compounds also inhibiting monoamine oxidases (MAO). Such compounds are anticipated to offer advantages over single-target therapeutics in treating neurodegenerative diseases due to their action at multiple relevant targets (Brunschweiger et al., 2014).
Anticancer, Anti-HIV-1, and Antimicrobial Agents
Compounds with structural similarities to the given chemical have been synthesized to explore their in vitro anticancer, anti-HIV-1, and antimicrobial activities. The synthesis of 8-substituted methylxanthine derivatives aimed at finding novel purine antimetabolites has revealed compounds with significant activity against various cancer cell lines, HIV-1 reduction, and microbial inhibition, indicating the potential for designing new ligands with preserved π-electron systems and lower molecular weight (Rida et al., 2007).
Properties
IUPAC Name |
8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O4/c1-22-13-12(14(26)20-16(22)27)23(7-11(25)8-24)15(19-13)21-18-6-9-2-4-10(17)5-3-9/h2-6,11,24-25H,7-8H2,1H3,(H,19,21)(H,20,26,27)/b18-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQNVMQPLOCVCY-NGYBGAFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Cl)CC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Cl)CC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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